
3-(4-((4-クロロフェニル)スルホニル)ピペラジン-1-イル)-5,6,7,8-テトラヒドロシンノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule that contains a piperazine ring and a cinnoline ring. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Cinnoline derivatives have been known for their wide range of pharmacological profiles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can generally be synthesized through a Mannich reaction . Cinnoline derivatives can be synthesized via intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a cinnoline ring, which is a nitrogen-containing heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems could influence properties such as solubility, melting point, and reactivity .科学的研究の応用
- この化合物を含むピペラジン誘導体は、その生物学的および薬理学的活性により注目を集めています 。研究者は、それらを薬剤候補として検討しています。
- 特に、ピペラジン部分は、トリメタジジン、ラノラジン、アリピプラゾール、インジナビルなどの薬物に見られます .
医薬品化学と創薬
作用機序
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various targets, including the estrogen receptor beta .
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the given compound, have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
Piperazine derivatives, which share structural similarities with this compound, are known to modulate the pharmacokinetic properties of drug substances .
将来の方向性
Future research could involve the synthesis and characterization of this compound, followed by testing for potential biological activity. Given the known activities of other piperazine and cinnoline derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .
生化学分析
Biochemical Properties
The exact biochemical properties of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline are not fully understood due to limited research. Compounds with similar structures, such as piperazine derivatives, have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or proteins, potentially influencing their function .
Cellular Effects
The cellular effects of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline are yet to be fully elucidated. Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some piperazine derivatives have demonstrated anti-inflammatory and anti-allergic activities, suggesting they may influence cellular processes related to these responses .
Molecular Mechanism
The molecular mechanism of action of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is not well-studied. Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline within cells and tissues are not well-documented. Related compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is not well-understood. Related compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-15-5-7-16(8-6-15)26(24,25)23-11-9-22(10-12-23)18-13-14-3-1-2-4-17(14)20-21-18/h5-8,13H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLZSBDPQSVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

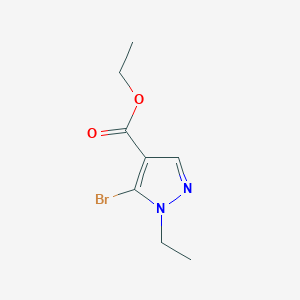
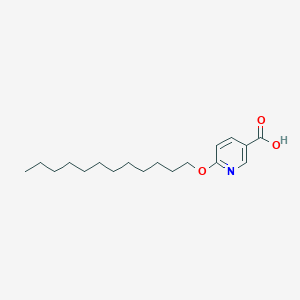
![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)


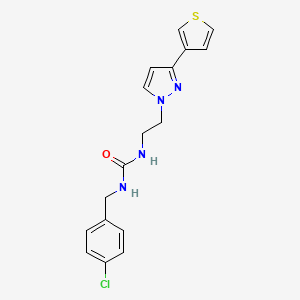

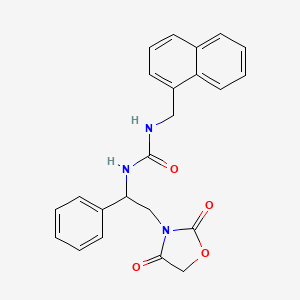
![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)

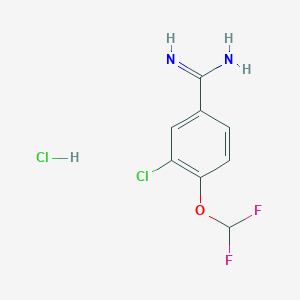
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)